![molecular formula C24H21N5O3S2 B2542850 methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 1207022-25-0](/img/structure/B2542850.png)
methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate," is a complex molecule that appears to be related to various heterocyclic systems. These systems often exhibit a wide range of biological activities and are of significant interest in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the use of reagents that can facilitate the formation of fused pyrimidinones from heterocyclic α-amino compounds, as seen in the preparation of derivatives like pyrido[1,2-a]pyrimidine and thiazolo[2,3-b]pyrimidine . Additionally, the synthesis of similar compounds, such as 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines, involves reactions with guanidine nitrate in ethanol and aqueous sodium hydroxide . These methods highlight the importance of selecting appropriate reagents and conditions to achieve the desired heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using various spectroscopic techniques, including IR, H NMR, and Mass spectral studies . These techniques provide insights into the functional groups present and the overall molecular architecture. Crystallographic studies can also be employed to confirm the structure of synthesized compounds, as demonstrated by the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can include consecutive C–C and C–N bond formation in water, which is an eco-friendly approach . Additionally, the synthesis of oxazolone derivatives from tetrahydroisoquinoline showcases the versatility of this scaffold in forming various heterocyclic compounds . The use of microwave-assisted synthesis and radical addition reactions with manganese(III) acetate further illustrates the diverse chemical reactions that can be employed in the synthesis of complex heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related heterocyclic compounds can be influenced by their molecular structure. For instance, the presence of strong intramolecular hydrogen bonds can affect the stability and reactivity of the compound, as seen in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate . The antimicrobial activity of oxazolone derivatives indicates that the presence of certain substituents, such as bromine, can enhance the biological activity profile of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is related to the development of heterocyclic compounds, which are crucial in medicinal chemistry due to their presence in many pharmaceuticals. For instance, the synthesis of new hydrazones from quinazolinone moiety involves precursor compounds similar to the one described, highlighting the importance of such chemicals in generating new derivatives with potential biological activities (Hiba Ameen AL-ALAAF & M. Al-iraqi, 2021). This process involves a series of steps beginning with anthranilic acid, leading to various heterocyclic derivatives, underscoring the compound's role in synthetic organic chemistry.
Development of Fused Pyrimidinones
Another aspect of its application is in the synthesis of fused pyrimidinones from heterocyclic α-amino compounds, demonstrating the compound's utility in creating complex heterocyclic systems (B. Stanovnik et al., 1990). These synthesized derivatives, including various pyrido and pyrimido derivatives, further highlight the compound's significance in exploring new chemical entities for therapeutic applications.
Antileukemic Activity
In the field of anticancer research, derivatives of similar compounds have been synthesized and tested for their antileukemic activity against various leukemia cell lines. The synthesis of 3-(3-methylisoxazol-5-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones and their evaluation in vitro for antileukemic activity represent a direct application of such compounds in discovering new potential anticancer agents (Demetrio Raffa et al., 2004).
Zukünftige Richtungen
Wirkmechanismus
Target of action
Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
Tetrahydroisoquinolines often function by interacting with various receptors in the body, leading to a range of biological responses .
Biochemical pathways
Tetrahydroisoquinolines are known to be involved in a variety of biological activities, suggesting they may interact with multiple pathways .
Result of action
Tetrahydroisoquinolines have been shown to have a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S2/c1-32-23(31)16-6-8-18(9-7-16)27-19(30)13-33-22-20-21(25-14-26-22)28-24(34-20)29-11-10-15-4-2-3-5-17(15)12-29/h2-9,14H,10-13H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIJRXENJHHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/no-structure.png)
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)

![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)
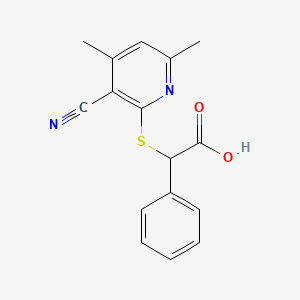
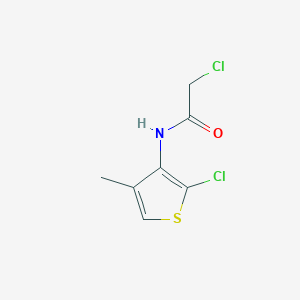
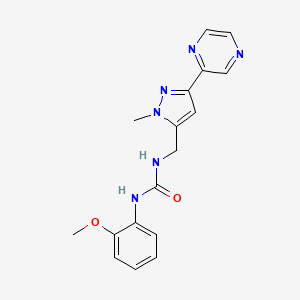
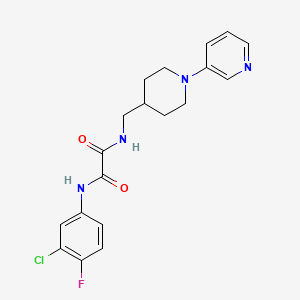
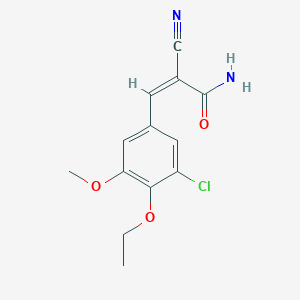
![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2542789.png)